6-Benzofuranylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzofuranylacetaldehyde is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzofuranylacetaldehyde typically involves the formation of the benzofuran ring followed by the introduction of the aldehyde group. One common method is the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents to form the benzofuran core. Subsequent formylation reactions introduce the aldehyde group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Benzofuranylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Formation of 6-Benzofurancarboxylic acid.
Reduction: Formation of 6-Benzofuranylmethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
6-Benzofuranylacetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Benzofuranylacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzofuran ring may interact with various biological receptors, contributing to its biological activities .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Benzofuranylacetaldehyde: A positional isomer with the aldehyde group at a different position.
6-Benzofurancarboxylic acid: An oxidized derivative with a carboxylic acid group.
Uniqueness: 6-Benzofuranylacetaldehyde is unique due to the specific positioning of the aldehyde group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(1-benzofuran-6-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4-7H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBONOROJWJFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.